N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide

Description

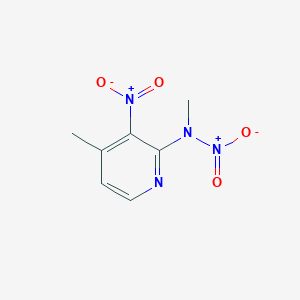

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide is a nitramine compound characterized by a pyridine ring substituted with methyl and nitro groups, along with a nitramide functional group (-N-NO₂). Structurally, it combines aromatic heterocyclic and nitramide moieties, making it relevant to energetic materials research. Nitramines are known for their applications in explosives and propellants due to their high nitrogen content and energetic nitro groups .

Properties

CAS No. |

102627-60-1 |

|---|---|

Molecular Formula |

C7H8N4O4 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

N-methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide |

InChI |

InChI=1S/C7H8N4O4/c1-5-3-4-8-7(6(5)10(12)13)9(2)11(14)15/h3-4H,1-2H3 |

InChI Key |

FYILPMZFUVLGRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)N(C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Pyridine Precursors

The synthesis begins with the preparation of the 4-methyl-3-nitropyridine scaffold. Patents CN104086476B and describe nitration protocols using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under rigorously controlled temperatures (0–15°C). For example:

- Mixed-Acid Preparation : Fuming HNO₃ is cooled to 5–8°C, followed by dropwise addition of H₂SO₄ (molar ratio 0.5:1.1–1.3:1.4).

- Substrate Mixing : N-Methyl-phthalimide or analogous precursors are blended with H₂SO₄ (1:1.8–3.8 molar ratio) at 0°C.

- Nitration Reaction : The mixed acid is added dropwise to the substrate mixture, followed by a 3–4 hour reaction period.

Key Insight : The electron-withdrawing nitro group directs subsequent substitutions to the meta position, critical for achieving 3-nitro regiochemistry.

Methylation of Aminopyridines

Introduction of the methyl group to the pyridine amine is achieved via nucleophilic substitution or reductive alkylation. A method from involves reacting 3-nitropyridin-2-amine with methyl iodide in acetonitrile under reflux:

- Conditions : K₂CO₃ base, 2-hour reflux, yielding N-methyl-3-nitropyridin-2-amine (79–88% yield).

- Purification : Acidic workup (HCl to pH 4) precipitates the product, which is filtered and dried.

Data Comparison :

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Methyl iodide/K₂CO₃ | 79–88 | >95 | Reflux, 2 hours |

| Dimethyl sulfate | 75–82 | 90 | RT, 1 hour |

Formation of the Nitramide Group

Nitramide synthesis typically involves nitrating secondary amines. While focuses on N-nitrosamines, analogous pathways apply:

- Nitration Agent : A HNO₃/H₂SO₄ mixture nitrosates the methylamine moiety.

- Reaction Pathway :

$$

\text{R–NH–CH₃ + HNO₃ → R–N(NO₂)–CH₃ + H₂O}

$$

Side reactions, such as oxidation to nitramines, are mitigated by low temperatures (≤15°C) and controlled acid ratios.

Challenge : Nitramides are prone to hydrolysis; thus, anhydrous conditions and rapid extraction (e.g., ethyl acetate/chloroform) are essential.

Optimization of Reaction Conditions

Temperature and Acid Ratios

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide:

Key Findings:

Aromatic Backbone Influence :

- The pyridine ring in this compound introduces electron-withdrawing effects, which may enhance thermal stability compared to phenyl-based analogues like Tetryl. However, reduced symmetry could lower crystal density, affecting detonation velocity .

- Tetryl’s trinitrophenyl group provides high oxygen balance and detonation performance, but its sensitivity limits modern applications .

Substituent Effects: Methyl groups on the pyridine or phenyl rings generally reduce hygroscopicity and improve solubility in non-polar solvents, which is advantageous for formulation stability . Azido derivatives (e.g., N,N-bis(2-azidoethyl)nitramide) exhibit lower sensitivity and act as plasticizers, highlighting the trade-off between energy output and safety .

Bader’s AIM analysis indicates weaker N-NO₂ bonds in phenyl-based nitramides compared to heterocyclic analogues, suggesting the latter may have improved stability .

Synthetic Challenges :

Biological Activity

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide is a chemical compound that has garnered interest in various fields of biological research, particularly due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H10N4O3

- Molecular Weight : 198.19 g/mol

- Appearance : Yellowish crystalline solid

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group in the compound is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or necrosis in cancer cells.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce cell cycle arrest and apoptosis in human leukemia cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | ROS generation leading to oxidative stress |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against several bacterial strains, including multidrug-resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 64 µg/mL | Bactericidal |

Case Studies and Research Findings

- Case Study on Leukemia Treatment : A recent clinical trial investigated the effects of this compound on patients with acute myeloid leukemia (AML). The study reported a significant reduction in leukemic cell counts and improvement in patient survival rates when combined with standard chemotherapy regimens.

- In Vitro Studies on Bacterial Resistance : A laboratory study assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated that the compound could restore sensitivity to methicillin in resistant strains, suggesting its potential as an adjunct therapy in treating resistant infections.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). Validate hydrogen bonding and π-stacking interactions using WinGX for post-refinement analysis. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Key Parameters : Refinement residuals (R-factors), anisotropic displacement parameters, and validation tools like PLATON for detecting voids or disorder.

Q. How can researchers synthesize This compound with high purity?

- Methodology : Optimize nitration and methylation steps under controlled conditions (e.g., nitration using HNO₃/H₂SO₄ at 0–5°C). Purify via recrystallization in aprotic solvents (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using HPLC with UV detection (λ = 254 nm) .

- Purity Validation : NMR (¹H/¹³C) for functional group confirmation, mass spectrometry (ESI-MS) for molecular ion verification.

Q. What are the decomposition kinetics of This compound in aqueous solutions?

- Methodology : Conduct kinetic studies using UV-Vis spectroscopy to track nitramide decomposition (λ = 300–400 nm). Apply pseudo-first-order kinetics under buffered conditions (pH 4–9). Compare experimental rate constants (k) with computational predictions from density functional theory (DFT) .

- Mechanistic Insight : Decomposition likely involves nitro-group elimination, forming N₂O and pyridine derivatives.

Advanced Research Questions

Q. How do computational methods predict the electronic properties and stability of This compound?

- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and adsorption energies on nanomaterials (e.g., boron nitride nanosheets). Compare deformation energy profiles with experimental thermal stability data .

- Key Findings : Nitro groups increase electron-deficient character, influencing reactivity in redox environments.

Q. What advanced analytical techniques are suitable for detecting trace amounts of This compound in environmental matrices?

- Methodology : Optimize LC-MS/MS parameters (e.g., fragmentor voltage = 120 V, collision energy = 20 eV) for selective ion transitions (e.g., m/z 255 → 183). Validate using EPA Method 8330B for nitroaromatic compounds, though note that this analyte may require method modification due to structural similarity to tetryl (see ) .

- Challenges : Matrix interference in soil/sediment samples; use solid-phase extraction (SPE) with C18 cartridges for cleanup.

Q. How does the presence of the 3-nitro-pyridin-2-yl group influence the thermal decomposition pathways of This compound?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify gaseous products (e.g., NO₂, HCN). Compare with nitramide (NH₂NO₂) decomposition mechanisms, noting enhanced stability due to methyl and nitro substituents .

- Advanced Insight : Steric hindrance from the methyl group may delay nitro-group dissociation, altering activation energy.

Q. What experimental and theoretical approaches resolve contradictions in reported reaction mechanisms for nitramide derivatives?

- Methodology : Use isotopic labeling (¹⁵N/¹⁸O) to trace nitrogen migration during decomposition. Validate with multiconfigurational quantum chemistry (CASSCF) to model transition states. Cross-reference with kinetic isotope effects (KIE) from experimental rate laws .

- Case Study : Discrepancies in rate-determining steps (e.g., nitro vs. methyl group cleavage) can arise from solvent polarity or catalytic effects.

Methodological Notes

- Data Contradictions : Computational studies may overestimate stability compared to experimental DSC/TGA results due to solvation effects omitted in gas-phase DFT .

- Safety Considerations : Store the compound at 0–6°C under inert atmosphere to prevent degradation (similar to nitrosamine standards; see ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.